molecular formula C18H23N3O4 B1272014 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid CAS No. 885274-36-2

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

Cat. No.: B1272014
CAS No.: 885274-36-2
M. Wt: 345.4 g/mol
InChI Key: FCBPLIYQUXNOBX-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a cyanophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid typically involves multiple steps:

    Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

    Synthesis of the cyanophenyl acetic acid: 4-Cyanobenzyl bromide is reacted with sodium cyanide to form 4-cyanobenzyl cyanide, which is then hydrolyzed to 4-cyanophenylacetic acid.

    Coupling reaction: The Boc-protected piperazine is coupled with 4-cyanophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.

    Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.

Major Products

    Hydrolysis: Yields 2-(4-piperazinyl)-2-(4-cyanophenyl)acetic acid.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Yields 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid.

Scientific Research Applications

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies investigating the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act on various molecular targets such as neurotransmitter receptors or enzymes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazinyl)-2-(4-cyanophenyl)acetic acid: Similar structure but with a methyl group instead of the Boc group.

    2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the cyanophenyl group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(4-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPLIYQUXNOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376111
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-36-2
Record name α-(4-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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